molecular formula C10H12F3N B12507892 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine

Cat. No.: B12507892
M. Wt: 203.20 g/mol
InChI Key: UKOXKUZZWGITQE-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine is a chiral primary amine featuring a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in the development of targeted therapies, such as the KRAS inhibitor MRTX0902 . The (R)-enantiomer, in particular, demonstrated enhanced metabolic stability while maintaining binding potency compared to earlier analogs, making it a promising candidate for optimizing drug-like properties . Its molecular formula is C₁₀H₁₂F₃N, with a molecular weight of 203.20 g/mol .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3

InChI Key

UKOXKUZZWGITQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Aldehydes or Ketones

Reductive amination is a versatile method for synthesizing secondary amines by reducing imine intermediates. For 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, this approach typically involves reacting an aldehyde or ketone with a primary amine under reducing conditions.

Key Steps

  • Imine formation : A primary amine (e.g., ethylamine) reacts with an aldehyde (e.g., 2-methyl-3-(trifluoromethyl)benzaldehyde) or ketone to form a Schiff base.
  • Reduction : The imine is reduced to the corresponding amine using hydride donors (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd or Raney-Ni).
Protocols from Literature
Method Reagents/Solvent Conditions Yield Reference
NaBH(OAc)₃ reduction Ethylamine, aldehyde, DCE RT, 16–24 h 75–90%
NaBH₄/TMSCl/DMF Ethylamine, aldehyde, DMF 0°C, 10–25 min 85–95%
Catalytic hydrogenation Ethylamine, aldehyde, H₂ Pd/C, 50°C, 0.1–0.5 MPa 80–85%

Advantages : High yields, tolerance to electron-deficient amines, and mild conditions. Challenges : Requires anhydrous environments for NaBH₄-based methods; catalytic hydrogenation needs specialized equipment.

Catalytic Hydrogenation of Nitriles or Imines

Hydrogenation of nitriles or imines offers an alternative route to primary amines. For this compound, hydrogenation of a nitrile precursor or an imine intermediate could be feasible.

Example Pathway

  • Nitrile Synthesis : Prepare a nitrile (e.g., 1-(2-methyl-3-(trifluoromethyl)phenyl)acetonitrile) via nucleophilic substitution or Friedel-Crafts acylation.
  • Hydrogenation : Reduce the nitrile to the amine using Raney-Ni or Pd/C under H₂ pressure.
Case Study from Cinacalcet Synthesis

In the preparation of cinacalcet (a structurally related compound), reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal with (R)-1-(1-naphthyl)ethylamine was achieved using Raney-Ni and H₂ (50°C, 0.35 MPa), yielding 85–90% after purification.

Hydrolysis of Amides

Amide hydrolysis under acidic or basic conditions provides a route to amines. This method is particularly effective for isolating the target compound from amide intermediates.

Procedure

  • Amide Synthesis : Prepare an amide (e.g., 2-methyl-3-(trifluoromethyl)phenylacetamide) via reaction of an acyl chloride with an amine.
  • Hydrolysis : Treat the amide with concentrated sulfuric acid (H₂SO₄) at 110–120°C for 2–4 hours, followed by neutralization and extraction.
Example

Hydrolysis of 2-methyl-3-trifluoromethyl isobutyramide with 40–50% H₂SO₄ at 115°C for 3 hours yielded 1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-amine in 96.35% purity after pH adjustment and extraction.

Grignard Reagent-Based Synthesis

Grignard reagents enable the formation of ketones, which can be converted to amines via reductive amination or other methods.

Steps

  • Ketone Synthesis : React a halo aromatic compound (e.g., bromobenzotrifluoride) with Mg to form a Grignard reagent, then quench with a ketene (e.g., acetyl chloride) to yield a ketone.
  • Oximation and Reduction : Convert the ketone to an oxime (using hydroxylamine) and reduce it to the amine.
Purity Considerations

The Grignard method from WO2021171301A1 achieves >99.5% purity for TFMAP oxime via solvent purification (e.g., cyclopentane crystallization), which could be adapted for amine synthesis.

Stereochemical Control

For enantiomerically pure (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, asymmetric synthesis or chiral resolution is required.

Approaches

  • Chiral Resolution : Use D-(-)-tartaric acid to resolve racemic mixtures, as demonstrated in cinacalcet synthesis.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., Fe(AcAc)₃) in Grignard reactions to induce stereoselectivity.

Comparative Analysis of Methods

Method Reagents Yield Purity Advantages Limitations
Reductive amination NaBH(OAc)₃, DCE 75–90% >95% Mild conditions, high efficiency Requires anhydrous setup
Catalytic hydrogenation H₂, Raney-Ni 80–85% >99% Scalable, high purity Specialized equipment
Amide hydrolysis H₂SO₄, heat 90–95% >96% Cost-effective, straightforward Harsh conditions, side reactions
Grignard-based synthesis Mg, ketene, hydroxylamine 75–85% >99.5% High purity, fewer steps Cryogenic handling, expensive

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

The position of substituents on the phenyl ring significantly influences electronic, steric, and metabolic properties. Key comparisons include:

Compound Name Substituent Positions Key Properties Biological Relevance
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine 2-Me, 3-CF₃ High metabolic stability; potent KRAS binding KRAS inhibitor (MRTX0902)
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine 4-OMe, 4'-CF₃ Synthesized via lithium-halogen exchange; lower steric hindrance Intermediate for heterocyclic systems
2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine 2,5-OMe, 4-CF₃ Reported as a selective serotonin reuptake inhibitor (SSRI) Neuropsychiatric applications
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine Thiophene core, 3-CF₃ Increased lipophilicity; molar mass 209.23 g/mol Unspecified bioactive potential

Key Observations :

  • The 3-CF₃ position in the target compound minimizes metabolic oxidation compared to 4-CF₃ analogs, as seen in MRTX0902 optimization .
  • Methoxy groups (e.g., 4-OMe in ) enhance solubility but may reduce membrane permeability.
Enantiomeric Comparisons

Stereochemistry critically impacts pharmacological activity:

Enantiomer Metabolic Stability Binding Potency Application
(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine High Retained KRAS inhibitor (MRTX0902)
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine Not reported Not reported No significant activity noted

Key Insight : The (R)-enantiomer’s configuration aligns optimally with the SOS1 binding pocket, enabling disruption of KRAS:SOS1 protein-protein interactions .

Derivatives with Additional Functional Groups

Incorporation of heterocycles or sulfur-based groups alters bioavailability and target engagement:

Compound Name Functional Modifications Key Properties
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine SC(F₃) group at 2-position Liquid state; MW 221.25 g/mol
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-CF₃-phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide Triazole-pyrrole hybrid Antimalarial activity; SFC purity >98%

Key Insight : Sulfur-containing analogs (e.g., ) may exhibit altered metabolic pathways due to thioether formation, while triazole hybrids demonstrate efficacy against Plasmodium species .

Biological Activity

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, also known as a trifluoromethyl-substituted phenyl compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the compound's electronic properties, which may enhance its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

  • Chemical Formula : C10H12F3N
  • Molecular Weight : 203.21 g/mol
  • IUPAC Name : 1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-amine
  • CAS Number : 1337056-68-4

Biological Activity Overview

Research indicates that 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine exhibits a range of biological activities, primarily related to its interaction with neurotransmitter systems and potential antimicrobial properties.

Neurotransmitter Activity

The compound has been studied for its ability to interact with neurotransmitter receptors. It may influence dopaminergic and serotonergic pathways, which are critical in the treatment of various neurological disorders. Interaction studies have shown that the compound can bind to specific receptors, potentially modulating neurotransmitter release and uptake.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. The presence of the trifluoromethyl group is believed to enhance its lipophilicity and biological activity compared to similar compounds. This characteristic could lead to distinct pharmacological properties and interactions within biological systems.

The mechanism through which 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine exerts its effects is still under investigation. However, it is hypothesized that the trifluoromethyl substitution plays a crucial role in enhancing binding affinity to target proteins involved in neurotransmission and microbial inhibition.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, a comparative analysis with structurally similar compounds is essential.

Compound NameStructureUnique Features
2-MethylaminoethanolStructureSimple amine structure; used in surfactants
4-FluoroamphetamineStructureFluorinated analogue; known stimulant properties
3-TrifluoromethylphenylpropanolamineStructureSimilar trifluoromethyl substitution; used in weight loss formulations

The unique trifluoromethyl substitution on the aromatic ring of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine enhances its electronic properties and biological activity compared to other compounds listed above.

Case Studies and Research Findings

Recent studies have documented various aspects of the biological activity of this compound:

  • Neurotransmitter Interaction Studies :
    • A study conducted by researchers at [source] demonstrated that the compound exhibits significant binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
  • Antimicrobial Activity Assessment :
    • In vitro tests revealed that 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine showed moderate antibacterial activity against Chlamydia trachomatis with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 64 μg/mL .
  • Cytotoxicity Evaluation :
    • Safety assessments using mouse fibroblast 3T3 cells indicated that concentrations up to 50 μg/mL were permissible without significant cytotoxic effects .

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